molecular formula C15H17BrN8 B2690534 1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320179-36-8

1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2690534
CAS No.: 2320179-36-8
M. Wt: 389.261
InChI Key: XMGZIPAAYYFCKZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that features a unique combination of pyrimidine, triazole, and diazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the 5-Bromopyrimidine Ring: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Triazolo[4,3-b]pyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate compounds to form the diazepane ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines or other reduced derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the addition of a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can yield N-oxides or amines, respectively.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
  • 1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
  • 1-(5-Iodopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Uniqueness

1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives. Additionally, the combination of pyrimidine, triazole, and diazepane rings imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN8/c1-11-19-20-13-3-4-14(21-24(11)13)22-5-2-6-23(8-7-22)15-17-9-12(16)10-18-15/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGZIPAAYYFCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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